2-(2-Chloropyrimidin-5-yl)acetic acid molecular weight and formula
2-(2-Chloropyrimidin-5-yl)acetic acid molecular weight and formula
An In-Depth Technical Guide to 2-(2-Chloropyrimidin-5-yl)acetic acid: A Core Building Block for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the pyrimidine scaffold is of paramount importance, featured in a wide array of approved drugs. This guide provides a detailed technical overview of 2-(2-Chloropyrimidin-5-yl)acetic acid, a key heterocyclic building block. We will delve into its fundamental molecular properties, discuss its strategic importance in synthetic chemistry, and provide validated methodologies for its synthesis, purification, and analysis. This document is intended for researchers, chemists, and drug development professionals who leverage such intermediates to construct novel molecular entities with therapeutic potential.
Core Molecular and Physicochemical Properties
2-(2-Chloropyrimidin-5-yl)acetic acid is a bifunctional molecule featuring a reactive chloropyrimidine ring and a carboxylic acid moiety. This unique combination makes it a versatile starting material for creating more complex derivatives. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 172.57 g/mol | [1][3] |
| CAS Number | 933685-81-5 | [1][3] |
| IUPAC Name | 2-(2-chloropyrimidin-5-yl)acetic acid | [1] |
| Canonical SMILES | O=C(O)CC1=CN=C(Cl)N=C1 | [1] |
| Physical Form | Solid | |
| Typical Purity | ≥95.0% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Strategic Importance in Medicinal Chemistry
The value of 2-(2-Chloropyrimidin-5-yl)acetic acid in drug discovery stems from its distinct structural features. The pyrimidine core is a privileged scaffold, while the chloro and acetic acid groups provide orthogonal handles for synthetic modification.
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The Pyrimidine Scaffold: This nitrogen-containing heterocycle is a cornerstone of many biologically active compounds, including antivirals and anticancer agents. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent pharmacophore.
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The Chlorine Substituent: The chlorine atom at the C2 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various functional groups (amines, thiols, alcohols), enabling the exploration of a wide chemical space.
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The Acetic Acid Side Chain: The carboxylic acid group can be used to form amides, esters, or other functionalities. It can also serve as a key interaction point with biological targets or be used to modulate the molecule's overall physicochemical properties, such as solubility.
The compound's role as a foundational scaffold is depicted below.
Synthesis and Purification Protocol
While multiple synthetic routes exist for pyrimidine derivatives, a common approach involves the construction of the pyrimidine ring followed by functional group interconversion. Below is a representative, generalized protocol for the synthesis and purification of the title compound.
Representative Synthesis Workflow
The synthesis can be conceptualized as a multi-step process, starting from simpler precursors. A key step often involves the introduction of the acetic acid side chain onto a pre-formed chloropyrimidine ring.
Detailed Synthesis Protocol (Hypothetical)
This protocol describes a plausible synthesis via a cross-coupling reaction followed by hydrolysis.
Objective: To synthesize 2-(2-Chloropyrimidin-5-yl)acetic acid.
Materials:
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2-Chloro-5-iodopyrimidine
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Ethyl bromoacetate
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Zinc dust, activated
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Iodine (catalyst)
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Tetrahydrofuran (THF), anhydrous
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1 M Hydrochloric acid (HCl)
-
Lithium hydroxide (LiOH)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add activated zinc dust (1.5 eq).
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Reagent Formation: Add a solution of ethyl bromoacetate (1.2 eq) in anhydrous THF. Add a crystal of iodine to initiate the reaction. The solution is gently heated until the formation of the Reformatsky reagent is complete.
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Coupling: To the freshly prepared reagent, add a solution of 2-chloro-5-iodopyrimidine (1.0 eq) in anhydrous THF dropwise at 0°C.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
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Workup: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer three times with ethyl acetate.
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Ester Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2-chloropyrimidin-5-yl)acetate.
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Hydrolysis: Dissolve the crude ester in a mixture of THF and water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours until the hydrolysis is complete.
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Acidification & Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. The product will precipitate.
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Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, further purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Quality Control and Analytical Methodology
Ensuring the purity and identity of 2-(2-Chloropyrimidin-5-yl)acetic acid is critical. High-Performance Liquid Chromatography (HPLC) is the primary method for determining purity, while spectroscopic methods confirm the structure.
HPLC Method for Purity Assessment
This section outlines a standard reversed-phase HPLC method for purity analysis.[4]
Objective: To determine the purity of a sample by calculating the area percent of the main peak.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | 50:50 Acetonitrile/Water |
Analytical Workflow
The quality control process follows a systematic flow from sample receipt to final data analysis.
Applications in Synthetic Chemistry: A Derivatization Example
The primary utility of this compound is as an intermediate. The C2-chlorine is a versatile handle for introducing diversity. Below is a protocol for a typical nucleophilic aromatic substitution with an amine. The incorporation of chlorine into molecules is a widely used strategy in the development of pharmaceuticals.[5][6]
Protocol for N-Arylation
Objective: To synthesize an N-substituted-2-(pyrimidin-5-yl)acetic acid derivative.
Materials:
-
2-(2-Chloropyrimidin-5-yl)acetic acid
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A primary or secondary amine (e.g., Benzylamine, 1.1 eq)
-
A non-nucleophilic base (e.g., DIPEA, 2.5 eq)
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Solvent (e.g., DMSO or NMP)
Procedure:
-
Setup: In a sealed vial, dissolve 2-(2-Chloropyrimidin-5-yl)acetic acid (1.0 eq) in DMSO.
-
Addition: Add the amine (1.1 eq) followed by DIPEA (2.5 eq).
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Reaction: Seal the vial and heat the mixture to 80-120°C. Monitor the reaction by LC-MS until the starting material is consumed (typically 8-24 hours).
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Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to precipitate the product.
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Purification: Collect the solid by filtration. Purify the crude product using preparative HPLC or flash column chromatography to yield the desired N-arylated product.
Conclusion
2-(2-Chloropyrimidin-5-yl)acetic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined reactive sites—the chloro group and the carboxylic acid—provide a reliable and predictable platform for building molecular complexity. By understanding its properties and employing robust analytical and synthetic protocols as outlined in this guide, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
- CymitQuimica. (n.d.). 2-(2-Chloropyridin-5-yl)acetic acid.
- Advanced ChemBlocks. (2026, February 15). 2-(2-Chloropyrimidin-5-yl)acetic acid.
- PubChemLite. (n.d.). 2-(2-chloropyrimidin-5-yl)acetic acid (C6H5ClN2O2).
- Parchem. (n.d.). 2-(2-Chloropyridin-5-yl)acetic acid (Cas 39891-13-9).
- Sigma-Aldrich. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid | 1000522-43-9.
- PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid.
- BLDpharm. (n.d.). 933685-81-5|2-(2-Chloropyrimidin-5-yl)acetic acid.
- Patsnap. (2015, March 11). Synthesis method of 2-chloropyrimidine.
- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
- PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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